2H-6,9-Methanopyrido[1,2-a]pyrimidine

Conformational Analysis Scaffold Rigidity Drug Design

Researchers requiring a rigid, zero-rotatable-bond core for structure-based drug design face supply challenges with non-bridged pyrido-pyrimidine analogs that lack conformational constraint. This 2H-6,9-Methanopyrido[1,2-a]pyrimidine scaffold (CAS 321673-18-1) delivers the exact methano-bridged geometry needed. • Zero rotatable bonds ensure fixed spatial orientation for metal-chelating pharmacophore vectors. • TPSA 15.6 Ų, XLogP3-AA 0.5 - ideal for CNS fragment-based lead generation. • ≥95% purity eliminates active impurity risk in SAR campaigns. Bulk stock available for immediate global dispatch.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 321673-18-1
Cat. No. B13956179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-6,9-Methanopyrido[1,2-a]pyrimidine
CAS321673-18-1
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1C=CN2C3=CC=C(C3)C2=N1
InChIInChI=1S/C9H8N2/c1-4-10-9-7-2-3-8(6-7)11(9)5-1/h1-3,5H,4,6H2
InChIKeyAIWUGKLTYFFASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-6,9-Methanopyrido[1,2-a]pyrimidine Identity & Properties


2H-6,9-Methanopyrido[1,2-a]pyrimidine (CAS 321673-18-1) is a rigid, tricyclic nitrogen-bridgehead heterocycle with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol [1]. It features a fused [1,2-a]pyrimidine ring system constrained by a 6,9-methano bridge, resulting in a zero-rotatable-bond scaffold with a topological polar surface area of 15.6 Ų and a computed XLogP3-AA of 0.5 [2]. The compound is also catalogued under identifiers DTXSID90666215 and DB-263763 in major chemical databases .

R
Rigid tricyclic scaffold with zero rotatable bonds
Conformationally pre-organized core
L
Low topological polar surface area supports predicted membrane permeability
TPSA class below CNS cutoff
S
Suitable for fragment-based screening and diversity-oriented synthesis
Rule-of-3 compliant fragment

Why Generic Substitution Fails


The defining feature of this compound is its 6,9-methano bridge, which enforces a rigid, pre-organized tricyclic architecture distinct from the flexible, non-bridged pyrido[1,2-a]pyrimidine ring system [1]. Generic substitution with a saturated or non-bridged analog (e.g., 4H-pyrido[1,2-a]pyrimidine, MW 132.16, CAS 255-80-1) fundamentally alters the scaffold's spatial orientation, hydrogen-bonding vector geometry, and metabolic liabilities . The zero rotatable bonds and specific 15.6 Ų topological polar surface area of the target compound directly impact its ability to serve as a conformationally stable core for structure-based drug design, particularly for targets requiring rigid binding motifs, a feature absent in flexible analogs [2]. The quantitative property differences below demonstrate why only this exact methano-bridged scaffold delivers the required conformational constraint.

Target Scaffold 2H-6,9-methano bridged, single static conformer
Analog Risk Non-bridged pyrido[1,2-a]pyrimidines undergo ring-puckering, altering binding geometry
Target Scaffold XLogP3-AA 0.5 balances lipophilicity for lead optimization
Analog Risk Saturated hexahydro analogs shift lipophilicity ~1.3 units higher, potentially altering ADME profile

Differentiation from Closest Analogs


Conformational Rigidity Comparison

The target compound eliminates all conformational flexibility inherent to the parent pyrido[1,2-a]pyrimidine ring system. The baseline non-bridged analog, 4H-pyrido[1,2-a]pyrimidine, possesses a rotatable bond count of 0 in its core but allows for ring-puckering and inversion at the sp3 hybridized carbon, introducing dynamic conformational states . In contrast, 2H-6,9-Methanopyrido[1,2-a]pyrimidine is locked into a single rigid geometry by the methano bridge, also exhibiting a computed rotatable bond count of 0 but with complete elimination of ring-flipping dynamics, crucial for designing entropy-optimized ligands [1].

Conformational Rigidity
Class-level inference
Single static conformer vs dynamic equilibrium of ring conformers
May reduce entropic binding penalty compared to puckering analogs
Computationally derived; validate with experimental binding data
Conformational Analysis Scaffold Rigidity Drug Design

Lipophilicity Control

Lipophilicity, a key determinant of a compound's ADME profile, is finely balanced by the methano bridge. The target compound has a computed XLogP3-AA of 0.5 [1]. A closely related but fully saturated analog, (6S,9R)-3,4,6,7,8,9-hexahydro-6,9-methano-2H-pyrido[1,2-a]pyrimidine (CAS 674303-51-6), loses aromaticity in the pyrimidine ring and sees its molecular weight increase to 150.22 g/mol along with a significantly altered logP profile, typically estimated to be much higher (LogP ~1.8 by calculation) for the saturated analog .

Lipophilicity Control
Cross-study comparable
XLogP3-AA = 0.5 (Δ ≈ -1.3 vs saturated analog)
Lower lipophilicity may improve aqueous solubility and reduce metabolic liability
Estimated from structurally similar heterocycles
Lipophilicity Drug-likeness ADME Properties

TPSA and CNS Penetration

A compound's ability to cross the blood-brain barrier (BBB) can be estimated by its topological polar surface area (TPSA). The target compound's TPSA is 15.6 Ų, placing it well within the accepted range for optimal CNS penetration (typically TPSA < 60-70 Ų) [1]. In comparison, introducing a carbonyl group to form pyrido[1,2-a]pyrimidin-4-one (a common scaffold in many bioactive compounds) dramatically increases the TPSA to over 43 Ų, which can significantly impair passive BBB permeability [2].

CNS Penetration Prediction
Class-level inference
TPSA 15.6 Ų (Δ > -27.4 vs pyrido-pyrimidinone class)
Supports predicted passive permeability for CNS targets
TPSA well below typical blood-brain barrier threshold
TPSA CNS Drug Design Bioavailability

Purity and Procurement Standards

2H-6,9-Methanopyrido[1,2-a]pyrimidine is commercially supplied as a specialized research intermediate, typically with a minimum purity specification of 95%, as listed by multiple Chinese chemical suppliers . In contrast, the broader class of unsubstituted pyrido[1,2-a]pyrimidines are often listed as less purity-critical building blocks. The documented 95% purity baseline for this compound provides a quantifiable quality standard for procurement, reducing the risk of purchasing poorly characterized or degraded material for sensitive synthetic or biological applications .

Procurement Purity
Data to verify
≥95% minimum specification
Provides a quality benchmark for reproducible SAR studies
Vendor-reported; confirm with certificate of analysis
Chemical Procurement Purity Lead Discovery

2H-6,9-Methanopyrido[1,2-a]pyrimidine Key Applications


HIV Integrase Inhibitor Scaffold

The rigid 2H-6,9-methanopyrido[1,2-a]pyrimidine scaffold serves as a direct structural precursor to the conformationally locked tricyclic cores found in second-generation HIV integrase strand transfer inhibitors (INSTIs), such as those described in the Gilead Sciences patent family around substituted 1,4-methanopyrido-pyrazino-pyrimidines [1]. The zero-rotatable-bond geometry and precise lipophilicity (XLogP3-AA = 0.5) of the core are fundamental to optimizing metal-chelating pharmacophore vectors, a feature that unconstrained pyridopyrimidine analogs cannot recapitulate [2].

Fragment-Based Screening for CNS

With a TPSA of only 15.6 Ų and a molecular weight of 144.17 g/mol, this compound fits the 'Rule of 3' criteria for fragment-based screening. Its rigid, low-polarity surface makes it an ideal core for growing leads targeting the central nervous system where passive permeability is critical, a demonstrably superior starting point compared to more polar, non-bridged pyridopyrimidine fragments with TPSA values typically exceeding 43 Ų [3].

DOS and Scaffold Hopping

The unique methano bridge creates a three-dimensional structure that is topologically distinct from flat heteroaromatic libraries. This compound can serve as a versatile starting material for diversity-oriented synthesis, enabling access to a novel chemical space of rigid, sp3-rich analogs for challenging protein-protein interaction targets, as indicated by its appearance in specialized building block supplier catalogs .

High-Purity Intermediate for SAR

When running a structure-activity relationship (SAR) campaign, the absolute purity of a core scaffold is non-negotiable. The procurement standard of 95% minimum purity for this compound, verified by multiple vendors, ensures that the biological activity observed in screening is attributable to the compound itself and not to active impurities, a procurement risk that is higher with less stringently characterized generic heterocycle building blocks .

Application
Selection Property
Validation Focus
HIV integrase inhibitor research
Conformationally locked scaffold
Metal-chelating pharmacophore geometry
Fragment-based CNS screening
Low TPSA / MW (Rule-of-3 compliant)
Passive permeability assay
Diversity-oriented synthesis
Topologically distinct sp³-rich core
Library novelty and target engagement
High-purity SAR intermediate
Verified purity specification
Impurity profiling by HPLC/NMR
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